molecular formula C19H29N3O4 B3970951 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate

1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate

Cat. No. B3970951
M. Wt: 363.5 g/mol
InChI Key: UFBGKWZFFSXJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate, also known as JNJ-38431055, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, this compound increases the levels of serotonin in the brain, which is believed to improve mood and alleviate symptoms of depression and anxiety. The activation of the 5-HT1A receptor is also believed to contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are both neurotransmitters that play a role in mood regulation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. These effects are believed to contribute to the antidepressant and anxiolytic effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate is its high selectivity for the serotonin transporter and 5-HT1A receptor. This makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with the serotonin transporter and 5-HT1A receptor. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as addiction and pain. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound, such as its solubility and bioavailability, to improve its potential as a drug candidate.

Scientific Research Applications

1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of addiction and pain.

properties

IUPAC Name

oxalic acid;1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3.C2H2O4/c1-2-4-11-20(10-3-1)17-7-12-19(13-8-17)15-16-6-5-9-18-14-16;3-1(4)2(5)6/h5-6,9,14,17H,1-4,7-8,10-13,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGKWZFFSXJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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